Benzyl 3,3-difluoroazetidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3,3-difluoroazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRSJJGVLLSNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745190 | |
| Record name | Benzyl 3,3-difluoroazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-58-0 | |
| Record name | Benzyl 3,3-difluoroazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 3,3 Difluoroazetidine 1 Carboxylate and Analogues
Historical Context of Azetidine (B1206935) Synthesis
Traditional methods for constructing the azetidine core have laid the groundwork for more advanced strategies. These foundational approaches often involve intramolecular ring-closing reactions or the transformation of related heterocyclic systems. magtech.com.cn
One of the most classical and direct methods for azetidine synthesis is the intramolecular cyclization of γ-amino halides or related substrates containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship. nih.govnih.gov This approach, governed by the principles of intramolecular SN2 reactions, involves the nitrogen atom attacking a carbon bearing a leaving group such as a halogen or a sulfonate ester. nih.gov
The success of these cyclizations can be influenced by reaction conditions, such as the choice of base and temperature. For instance, the treatment of γ-chloro amines with potassium hydroxide (B78521) in a mixture of THF and water at high temperatures (170 °C) has been shown to promote the desired 4-exo-tet cyclization to form the azetidine ring, albeit sometimes in competition with elimination side reactions. nih.gov Similarly, iodine-mediated cyclization of homoallyl amines can produce 2,4-cis-azetidines, which can be further functionalized. rsc.org
Table 1: Examples of Azetidine Synthesis via Cyclization
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| γ-Chloro amine | KOH, THF/H₂O (1:1), 170 °C, microwave | 2-Substituted Azetidine | 3:1 ratio with elimination product | nih.gov |
| N-Tosyl homoallyl amine | I₂, NaHCO₃, MeCN, 0 °C to rt | 2,4-cis-Iodomethylazetidine | Good to excellent ratios | rsc.org |
| Arylglycine derivative | (2-Bromoethyl)sulfonium triflate | Functionalized Azetidine | - | organic-chemistry.org |
| 3,4-Epoxy amine | La(OTf)₃, DCE, reflux | 3-Hydroxyazetidine | High yields | nih.govbohrium.com |
The reduction of readily available azetidin-2-ones, commonly known as β-lactams, provides a reliable and straightforward pathway to the corresponding azetidines. magtech.com.cnrsc.org This transformation is crucial, as β-lactams are accessible through numerous well-established synthetic methods, including the celebrated Staudinger synthesis. nih.gov
Various reducing agents can be employed for this purpose. While lithium aluminium hydride (LiAlH₄) is a powerful and common choice, it can sometimes lead to ring cleavage. bhu.ac.inwikipedia.org To circumvent this, milder and more selective reagents have been developed. Monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are particularly effective, providing a clean and efficient route to enantiopure azetidines from their β-lactam precursors. nih.gov
Table 2: Reduction of β-Lactams to Azetidines
| β-Lactam Substrate | Reducing Agent | Product | Notes | Reference |
|---|---|---|---|---|
| General β-Lactam | LiAlH₄ / AlCl₃ | Azetidine | "AlClH₂" and "AlCl₂H" mixture is highly effective | wikipedia.org |
| Enantiopure 4-aryl-β-lactam | AlH₂Cl | Enantiopure 4-arylazetidine | Straightforward and efficient method | nih.gov |
| General Azetidin-2-one | - | Azetidine | Considered a reliable transformation | rsc.org |
Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and versatile strategy for assembling the azetidine ring system. rsc.org The most prominent among these is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. nih.govchemrxiv.org This method allows for the direct formation of the four-membered ring, often with a high degree of functional group tolerance and stereocontrol. acs.org Recent advancements have enabled these reactions to proceed under visible light irradiation, using photocatalysts to mediate the cycloaddition. chemrxiv.orgspringernature.comnih.gov
Another cornerstone of β-lactam synthesis, which indirectly leads to azetidines via reduction, is the Staudinger ketene-imine cycloaddition. mdpi.com Discovered in 1907, this reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride, with an imine to form an azetidin-2-one. mdpi.com The stereochemical outcome (cis or trans) can often be controlled by the reaction conditions and the nature of the reactants. nih.gov
Table 3: Azetidine Synthesis via Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aza Paternò–Büchi | Imine + Alkene | UV light or visible light photocatalyst | Azetidine | nih.govchemrxiv.org |
| Staudinger Synthesis | Ketene + Imine | Base (e.g., Et₃N) | Azetidin-2-one (β-Lactam) | mdpi.com |
| Photocatalytic Dehydrogenative [2+2] | Amine + Alkene | Ir(ppy)₃, visible light | Fused Azetidine | acs.org |
General Approaches to Fluorinated Azetidine Ring Systems
The direct and efficient synthesis of fluorinated azetidines requires specialized methods that can overcome the challenges associated with both forming the strained ring and installing the fluorine atoms. Strategies often leverage highly reactive or strained precursors to facilitate the desired transformations.
A powerful modern approach to constructing substituted azetidines, including those with fluorine substituents, involves harnessing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). rsc.orgnih.gov These highly strained molecules undergo strain-release ring-opening reactions when treated with various reagents, providing a modular entry to functionalized azetidines. nih.govthieme-connect.com
For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate has been shown to produce N-Cbz-protected 3-chloro-2-(trifluoromethyl)azetidines. nih.govresearchgate.net Similarly, reacting ABBs with trifluoroacetic anhydride (B1165640) can lead to the formation of 2-(trifluoromethyl)azetidin-3-ols. nih.govresearchgate.net Another elegant strategy involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. The resulting boronate complex, upon protonation, undergoes a 1,2-migration with cleavage of the central C-N bond, driven by the release of ring strain, to yield N-H azetidinyl boronic esters that can be further functionalized. acs.org This modularity allows for the synthesis of a wide array of substituted azetidines. thieme-connect.comacs.org
Table 4: Fluorinated Azetidine Synthesis via Strain-Release
| Precursor | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | N-Cbz-3-chloro-2-(trifluoromethyl)azetidine | Strain-release ring-opening | nih.govresearchgate.net |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride | N-TFA-2-(trifluoromethyl)azetidin-3-ol | Formal hydration process | nih.govresearchgate.net |
| Azabicyclo[1.1.0]butane | 1. t-BuLi 2. Boronic Ester 3. AcOH | N-H Azetidin-3-yl boronic ester | Modular homologation | acs.org |
Intramolecular cyclization remains a cornerstone for the synthesis of complex azetidines. rsc.org By carefully designing substrates with appropriately positioned reactive groups, chemists can achieve high levels of regio- and stereocontrol. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines, tolerating a variety of functional groups. nih.govbohrium.com This method showcases how Lewis acid catalysis can control the regioselectivity of epoxide opening to favor the formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. nih.gov
Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for synthesizing azetidines. rsc.org This method allows for the formation of the azetidine ring from picolinamide-protected amine substrates under relatively mild conditions, demonstrating the increasing sophistication of C-H activation strategies in heterocyclic synthesis. rsc.orgorganic-chemistry.org While not always directly demonstrated for difluoroazetidines, these intramolecular cyclization strategies provide a versatile platform that can be adapted for the synthesis of complex and substituted azetidine scaffolds. nih.govacs.org
Specific Pathways to 3,3-Difluoroazetidine (B2684565) Architectures
The construction of the 3,3-difluoroazetidine core is a challenging synthetic task that has been addressed through several innovative methodologies.
A prominent method for constructing the azetidine ring involves the Reformatsky reaction, which traditionally condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. wikipedia.org This reaction has been adapted for the synthesis of nitrogen-containing heterocycles. In the context of 3,3-difluoroazetidines, the key precursors are often α,α-difluoro-β-amino esters or the corresponding β-lactams (azetidin-2-ones).
One specific pathway involves a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate. researchgate.net This reaction leads to the formation of 3,3-difluoroazetidin-2-ones, which are valuable intermediates. The process begins with the generation of an organozinc reagent, or a 'Reformatsky enolate', from an alpha-halo ester and zinc dust. wikipedia.org These zinc enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation. wikipedia.org The reaction with imines, an aza-Reformatsky reaction, yields β-amino esters, which can then be cyclized to form the β-lactam ring. researchgate.net
The general steps are:
Formation of the Reformatsky Reagent: Zinc metal is inserted into the carbon-halogen bond of an α,α-dihaloester, such as ethyl bromodifluoroacetate, through oxidative addition. wikipedia.org
Reaction with an Imine: The resulting zinc enolate attacks the imine carbon, leading to the formation of a β-amino ester after workup.
Cyclization: The β-amino ester can then undergo cyclization to form the four-membered azetidinone ring. researchgate.net
This methodology has been successfully applied to produce N-protected 3,3-difluoroazetidin-2-ones, which can be further modified to yield the desired azetidine structures. researchgate.net
An alternative and common strategy for synthesizing N-substituted azetidines like Benzyl 3,3-difluoroazetidine-1-carboxylate is to start from a pre-formed azetidine ring. 3,3-Difluoroazetidine hydrochloride is a commercially available and versatile building block for this purpose. ossila.comscbt.comsigmaaldrich.comnih.gov This stable salt provides the core 3,3-difluoroazetidine structure, which can then be functionalized at the nitrogen atom.
The derivatization process typically involves the following steps:
Neutralization: The hydrochloride salt is treated with a base to liberate the free secondary amine, 3,3-difluoroazetidine.
N-Substitution: The free amine is then reacted with an appropriate electrophile to introduce the desired substituent on the nitrogen atom. For the synthesis of this compound, this would involve a reaction with benzyl chloroformate or a similar reagent.
The reactivity of the azetidine nitrogen is enhanced by the ring strain of the four-membered ring (approximately 27.7 Kcal/mol), which makes its electron lone pair more accessible for nucleophilic attack compared to less strained secondary amines. ossila.com This inherent reactivity facilitates its derivatization under various conditions. nih.govnih.gov
Interactive Table: Properties of 3,3-Difluoroazetidine Hydrochloride
| Property | Value | Source |
| CAS Number | 288315-03-7 | ossila.comscbt.comsigmaaldrich.com |
| Molecular Formula | C₃H₆ClF₂N | scbt.com |
| Molecular Weight | 129.54 g/mol | scbt.comsigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Melting Point | 138-143 °C | sigmaaldrich.com |
| IUPAC Name | 3,3-difluoroazetidine;hydrochloride | nih.gov |
Role of the N-Benzyl Protecting Group in Azetidine Synthesis
Protecting groups are essential tools in multi-step organic synthesis, preventing reactive functional groups from undergoing unwanted reactions. The benzyl (Bn) group is a widely used protecting group for amines, including the nitrogen atom in azetidines. wikipedia.org
The N-benzyl group is typically introduced via nucleophilic substitution, where the azetidine nitrogen acts as the nucleophile. rsc.org A common method involves reacting the azetidine with benzyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct. rsc.org Alternative benzylation reagents can also be employed, sometimes under acidic or neutral conditions, depending on the substrate's stability. organic-chemistry.org
Once introduced, the N-benzyl group is robust and stable under a wide range of reaction conditions, making it suitable for syntheses that require subsequent chemical transformations on other parts of the molecule. wikipedia.orgrsc.org However, the conditions for its installation and removal can be harsh, which is a consideration in synthetic planning. wikipedia.org The stability of the azetidine ring itself must also be considered, as significant ring strain can lead to decomposition under certain conditions, although it is generally more stable than the three-membered aziridine (B145994) ring. rsc.orgnih.gov
A key advantage of the benzyl protecting group is that it can be selectively removed under relatively mild conditions that often leave other functional groups intact. The most common method for N-debenzylation is catalytic hydrogenolysis. researchgate.netnih.govox.ac.uk
This process typically involves:
Catalyst: Palladium on carbon (Pd/C) is a frequently used catalyst. nih.gov
Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂). nih.gov
Solvent: A suitable solvent such as ethanol (B145695) or methanol (B129727) is used.
The reaction proceeds by the cleavage of the carbon-nitrogen bond, releasing the free amine and toluene (B28343) as a byproduct. organic-chemistry.orgambeed.com The efficiency of Pd/C-catalyzed hydrogenolysis can sometimes be diminished by the product amine coordinating to the palladium catalyst, which can act as a poison. nih.gov To mitigate this, acids are sometimes added. nih.govnih.gov Other deprotection methods include the use of strong acids or oxidizing agents, but these are generally harsher and less selective. organic-chemistry.orgnih.gov Nickel boride has also been reported as a chemoselective agent for cleaving benzyl esters, highlighting the ongoing development of milder deprotection protocols. organic-chemistry.org
Interactive Table: Common N-Debenzylation Methods
| Method | Reagents/Conditions | Selectivity | Source |
| Catalytic Hydrogenolysis | H₂, Pd/C | High, but can be affected by other reducible groups. | organic-chemistry.orgnih.govox.ac.uk |
| Acid-Facilitated Hydrogenolysis | H₂, Pd/C, Acetic Acid | Can improve reaction rates and prevent catalyst poisoning. | nih.govnih.gov |
| Oxidative Cleavage | N-Iodosuccinimide (NIS) | Tuneable for mono- or di-debenzylation. | ox.ac.uk |
| Strong Acid Cleavage | BCl₃, TFA | Limited to acid-insensitive substrates. | organic-chemistry.orgnih.gov |
Stereochemical Control and Diastereoselectivity in Difluoroazetidine Synthesis
When substituents are introduced onto the azetidine ring in addition to the gem-difluoro group, the creation of new stereocenters becomes a critical consideration. Achieving control over the stereochemistry is paramount, as different stereoisomers of a molecule can have vastly different biological activities.
Diastereoselectivity in the synthesis of substituted 3,3-difluoroazetidines can be achieved through several strategies. youtube.com In the context of the aza-Reformatsky reaction, if the imine or the difluoroacetate (B1230586) component contains a chiral center, it can influence the stereochemical outcome of the reaction, a concept known as substrate control. researchgate.netyoutube.com
Key approaches to stereochemical control include:
Substrate-Induced Diastereoselectivity: Using a starting material that is already chiral can direct the formation of a new stereocenter in a predictable manner. For example, a Reformatsky reaction between a chiral aldehyde and an achiral α-halo ester can proceed with high diastereoselectivity. nih.gov
Chiral Auxiliaries: A temporary chiral group, or auxiliary, can be attached to one of the reactants. youtube.com This auxiliary biases the reaction to favor the formation of one diastereomer over the other. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net
Chiral Catalysts/Ligands: The use of a chiral ligand complexed to the metal (e.g., zinc) in the Reformatsky reaction can create a chiral environment that directs the nucleophilic addition to occur from one face of the electrophile, leading to an enantioselective transformation. researchgate.net
These strategies have been applied to the synthesis of various substituted heterocycles, including cyclohexanones and diaziridines, demonstrating the broad applicability of these principles to achieve high levels of stereocontrol. beilstein-journals.orgnih.govaalto.fi For α,α-difluorinated β-hydroxy and β-amino carboxylates, which are precursors to difluoroazetidines, asymmetric Reformatsky and imino-Reformatsky reactions are powerful tools for establishing the desired stereochemistry. researchgate.net
Chemical Reactivity and Transformation Pathways of Benzyl 3,3 Difluoroazetidine 1 Carboxylate
Influence of Ring Strain on Azetidine (B1206935) Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a primary driver of their reactivity, making them more susceptible to ring-opening reactions compared to their less-strained five- and six-membered counterparts, pyrrolidines and piperidines. rsc.orgsrce.hrrsc.org The internal bond angles in azetidine deviate considerably from the ideal tetrahedral angle of 109.5°, leading to angle strain. masterorganicchemistry.com Additionally, torsional strain arises from the eclipsing interactions of the hydrogen atoms on adjacent carbons. masterorganicchemistry.comlibretexts.org
The presence of two fluorine atoms at the 3-position of the azetidine ring in benzyl (B1604629) 3,3-difluoroazetidine-1-carboxylate further influences its reactivity. Fluorine atoms are highly electronegative and can impact the electron distribution within the ring, although the primary driver for many reactions remains the relief of ring strain. acs.orgrsc.org This inherent strain makes the azetidine ring a competent electrophile under certain conditions, susceptible to attack by various nucleophiles, which leads to ring-opening. rsc.orgrsc.org The reactivity, while significant, is generally less than that of the more highly strained three-membered aziridines, allowing for a greater degree of stability and easier handling. rsc.orgrsc.org
Nucleophilic Reactivity of the Azetidine Nitrogen Center
The nitrogen atom in benzyl 3,3-difluoroazetidine-1-carboxylate is part of a carbamate (B1207046) functionality. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the benzyloxycarbonyl (Cbz) protecting group. acs.org This resonance effect significantly reduces the nucleophilicity and basicity of the nitrogen atom. masterorganicchemistry.com
Consequently, direct reactions involving the nucleophilic character of the azetidine nitrogen are generally not observed without prior modification. To engage the nitrogen in nucleophilic reactions, the Cbz group must first be removed. Once deprotected, the resulting 3,3-difluoroazetidine (B2684565) exhibits the typical nucleophilic properties of a secondary amine, albeit modulated by the electronic effects of the gem-difluoro group. The increased accessibility of the nitrogen's lone pair in the deprotected state allows it to participate in nucleophilic attacks. ossila.com
Electrophilic Transformations and Activation of the Azetidine Ring
Activation of the azetidine ring in N-protected systems like this compound is a key strategy to facilitate transformations. This activation typically involves enhancing the electrophilicity of the ring carbons. One common approach is the use of Lewis acids. chemrxiv.orgresearchgate.net A Lewis acid can coordinate to the nitrogen or oxygen atom of the N-Cbz group, which can polarize the C-N bonds and make the ring carbons more susceptible to nucleophilic attack. chemrxiv.orgacsgcipr.org
Another strategy for electrophilic transformation involves the generation of a carbocationic intermediate. For instance, treatment of N-protected 3-hydroxyazetidines with an acid can lead to the formation of an azetidinyl cation, which can then be trapped by nucleophiles. chemrxiv.org While direct electrophilic substitution on the azetidine ring of this compound is not a common pathway, the activation of the ring towards nucleophilic attack is a cornerstone of its reactivity. The Cbz protecting group can play a role in stabilizing potential carbocationic intermediates that may form during such transformations. chemrxiv.org
Reactions Involving the Difluoro Substituted Carbon Center
The C3 carbon of this compound, bearing two fluorine atoms, is generally unreactive towards direct nucleophilic or electrophilic substitution due to the strength of the C-F bonds and the steric hindrance provided by the fluorine atoms. However, the gem-difluoro group exerts a strong electron-withdrawing inductive effect. This electronic influence can affect the reactivity of adjacent positions.
While direct reactions at the C3 center are rare, its electronic properties are crucial in directing the outcomes of other reactions, such as ring-opening, by influencing the stability of potential intermediates. For example, the electron-withdrawing nature of the CF2 group can impact the regioselectivity of nucleophilic attack on the azetidine ring.
Functional Group Interconversions of the Carboxylate Moiety
The benzyl carboxylate (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. masterorganicchemistry.com The primary functional group interconversion involving this moiety in this compound is its removal to liberate the free secondary amine.
Common methods for the deprotection of the Cbz group include:
Catalytic Hydrogenation: This is a very mild and common method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). masterorganicchemistry.com This reaction cleaves the benzyl-oxygen bond to yield the free amine, toluene (B28343), and carbon dioxide.
Lewis Acid Treatment: Various Lewis acids can be used to remove the Cbz group. acsgcipr.orgnih.govwikipedia.org For example, a combination of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups. nih.gov Other Lewis acids such as SnCl₄ have also been used. acsgcipr.org
Acidic Conditions: Strong acids can also effect the removal of the Cbz group, though this method is often less mild than hydrogenation. acs.org
The choice of deprotection method depends on the presence of other functional groups in the molecule to ensure selective transformation. nih.gov
Table 1: Deprotection Methods for Benzyl Carbamate (Cbz) Group
| Reagent/Condition | Description | Reference |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation; mild and common. | masterorganicchemistry.com |
| AlCl₃, HFIP | Lewis acid-mediated deprotection. | nih.gov |
| SnCl₄ | Lewis acid for Boc deprotection, applicable to Cbz. | acsgcipr.org |
Ring-Opening Reactions of Difluoroazetidines
The ring strain inherent in the azetidine core makes it susceptible to ring-opening reactions upon treatment with various nucleophiles. rsc.orgrsc.orgacs.org For N-protected azetidines like this compound, these reactions are often promoted by acid catalysis or the use of Lewis acids to activate the ring. rsc.orgresearchgate.net
The regioselectivity of the ring-opening is a critical aspect. Nucleophilic attack can occur at either the C2 or C4 position. The outcome is influenced by steric and electronic factors, including the substituents on the ring and the nature of the activating agent. For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an Sₙ2-type mechanism. researchgate.net Similarly, the ring-opening of azetidines with the Olah reagent (pyridine-HF) can provide γ-fluorinated amines. rsc.org
In the context of this compound, ring-opening would lead to the formation of functionalized γ-amino compounds. The reaction proceeds via nucleophilic attack at one of the ring carbons adjacent to the nitrogen, with concomitant cleavage of a C-N bond, thus relieving the ring strain.
Table 2: Examples of Azetidine Ring-Opening Reactions
| Azetidine Derivative | Reagent | Product Type | Reference |
|---|---|---|---|
| N-Tosyl-2-arylazetidine | Alcohols, Lewis Acid | γ-Amino ethers | researchgate.net |
| N-Activated Azetidine | Pyridine-HF (Olah's Reagent) | γ-Fluorinated amines | rsc.org |
| 1-Benzhydrylazetidine-3-ol | Phenols, Lewis Acid | Functionalized amino alcohols | researchgate.net |
Ring-Expansion Reactions of Difluoroazetidines
Ring-expansion reactions offer a pathway to synthesize larger, often more complex, heterocyclic systems from smaller, strained rings. While less common than ring-opening, azetidines can undergo such transformations. For instance, certain 3-fluoroazetidine (B1273558) N-oxides have been reported to undergo thermal ring enlargement to form isoxazolidines. acs.org
Although specific examples for this compound are not prevalent in the reviewed literature, analogous transformations suggest potential pathways. These reactions would involve the cleavage of a C-C bond within the azetidine ring and the incorporation of one or more atoms to form a larger ring, such as a pyrrolidine (B122466) or piperidine (B6355638) derivative. Such transformations are often driven by the release of ring strain and can be initiated by various reagents or thermal conditions.
Theoretical and Computational Investigations of Fluorinated Azetidines
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding how the introduction of fluorine atoms alters the intrinsic properties of the azetidine (B1206935) ring. The high electronegativity of fluorine significantly influences the electronic landscape of the molecule.
Conformational Analysis and Ring Pucker Dynamics
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The substitution pattern, particularly gem-difluorination, plays a crucial role in dictating the conformational preferences and the dynamics of ring puckering.
Influence of Fluorine Atoms on Ring Conformation
The introduction of two fluorine atoms at the C3 position has a profound impact on the azetidine ring's conformation. nih.govrsc.org Computational studies on azetidine and its derivatives show that the ring can adopt puckered structures. nih.gov For 3,3-difluoroazetidine (B2684565), the bulky and highly electronegative fluorine atoms influence the degree of puckering and the barrier to ring inversion. This gem-difluorination can lead to a more rigid ring system compared to its non-fluorinated counterpart. nih.govnih.gov The preference for a specific puckered state is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as hyperconjugation and electrostatic interactions. NMR spectroscopy and quantum chemical calculations are key methods to determine these conformational features. mdpi.com
Charge-Dipole Interactions and Conformational Preferences
The highly polarized C-F bonds in Benzyl (B1604629) 3,3-difluoroazetidine-1-carboxylate create strong local dipoles. youtube.comkhanacademy.org These dipoles can engage in intramolecular interactions with other charged or polar parts of the molecule, significantly influencing conformational preferences. libretexts.orgaps.orgkhanacademy.org A key interaction observed in related fluorinated N-heterocycles is the charge-dipole interaction between the C-F bond dipole and a partial or formal positive charge on the nitrogen atom. researchgate.netresearchgate.net Although the nitrogen in Benzyl 3,3-difluoroazetidine-1-carboxylate is part of a carbamate (B1207046) and thus less basic, a partial positive charge can still be induced, leading to an attractive electrostatic interaction with the partial negative charge of the nearby fluorine atoms. This interaction can stabilize a particular puckered conformation of the ring, effectively locking it into a preferred geometry. researchgate.net Such intramolecular forces are critical in determining the three-dimensional shape of the molecule, which in turn dictates its biological activity and physical properties.
Mechanistic Elucidation of Synthetic Transformations
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the formation and cleavage of the azetidine ring. By modeling reactants, products, and transition states, it is possible to predict reaction outcomes and understand the factors controlling selectivity.
Transition State Analysis of Key Cyclization and Ring-Opening Pathways
The synthesis of azetidines often involves intramolecular cyclization reactions, such as the nucleophilic substitution of a γ-leaving group by an amine. frontiersin.orgnih.govmagtech.com.cn Theoretical calculations, particularly Density Functional Theory (DFT), can be used to model the transition states of these ring-closing steps. researchgate.net For instance, in the formation of an azetidine ring via intramolecular aminolysis of an epoxy amine, computational studies have shown that the transition state energy for the 4-exo-tet cyclization (leading to azetidine) can be compared with the 5-endo-tet cyclization (leading to a pyrrolidine) to explain the observed regioselectivity. frontiersin.orgnih.gov These calculations can reveal that factors like catalyst coordination can dramatically lower the transition state energy for one pathway over another. nih.gov Similarly, the mechanisms of ring-opening reactions, which are driven by the release of ring strain, can be investigated. nih.govbeilstein-journals.org DFT calculations on the ring-opening of aziridines, a related strained heterocycle, have provided insights into the viability of intermediates and the factors governing regioselectivity, which can be extended to azetidine systems. nih.gov
Regioselectivity and Stereoselectivity Predictions for Chemical Reactions
Computational modeling is highly effective in predicting the regioselectivity and stereoselectivity of reactions involving fluorinated azetidines. nih.gov For cycloaddition reactions, such as the aza Paternò-Büchi reaction to form azetidines, computational studies can rationalize the observed regioselectivity based on the partial charges of the reacting components in the excited state. rsc.org In nucleophilic ring-opening reactions of substituted azetidinium ions, DFT calculations help to understand the parameters that govern whether the nucleophile attacks at the C2 or C4 position. nih.gov Furthermore, in the synthesis of substituted azetidines, quantum chemical investigations of the reaction mechanism have been used to explain the observed stereo- and diastereoselectivity, providing a quantum mechanical basis for empirical rules like Baldwin's rules for ring-formation. acs.org By comparing the activation energies of different possible transition states leading to various isomers, a reliable prediction of the major product can often be made, guiding synthetic efforts. nih.govresearchgate.net
Computational Modeling of Fluorine Effects on Reactivity
Theoretical and computational investigations have become indispensable tools for understanding the nuanced effects of fluorine substitution on the structure, stability, and reactivity of heterocyclic compounds like azetidines. For this compound, computational modeling, particularly using Density Functional Theory (DFT), provides insights into how the gem-difluoro group at the C3 position modulates the molecule's properties compared to its non-fluorinated counterpart.
Computational studies on fluorinated N-heterocycles have shown that fluorine substitution can influence the ring's puckering. In the case of 3-fluoroazetidinium hydrochloride, DFT calculations have been used to understand intramolecular interactions that dictate the molecule's conformation fluoromart.com. For this compound, the gem-difluoro substitution is expected to alter the puckering of the four-membered ring, which in turn can affect the orientation of the N-benzylcarboxylate group and influence the molecule's interaction with other species.
The electronic effects of the gem-difluoro group are also profound. The strong C-F bonds and the electron-withdrawing nature of fluorine can stabilize the azetidine ring. This increased stability can, however, be counteracted by the inherent strain of the four-membered ring. Computational models can quantify these opposing effects by calculating the strain energy of the ring system. Studies on related strained heterocycles, such as aziridines, have shown that fluorine substitution can dramatically enhance reactivity towards nucleophiles fluoromart.com. While azetidines are generally less reactive than aziridines due to lower ring strain, the electronic perturbation caused by the gem-difluoro group is a key factor in modulating the reactivity of the C2 and C4 positions towards nucleophilic attack.
The reactivity of the azetidine ring in this compound is a central point of interest. The electron-withdrawing CF2 group is anticipated to make the adjacent C2 and C4 methylene (B1212753) groups more electrophilic and thus more susceptible to nucleophilic attack. Computational modeling can be employed to map the electrostatic potential surface of the molecule, visually identifying electron-deficient regions prone to attack. Furthermore, reaction pathways for nucleophilic ring-opening can be modeled to determine the activation energies and predict the regioselectivity of such reactions.
The following tables present hypothetical but realistic data derived from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*) for this compound and its non-fluorinated analog, Benzyl azetidine-1-carboxylate, to illustrate the computed effects of gem-difluorination.
Table 1: Computed Geometrical Parameters of the Azetidine Ring
| Parameter | Benzyl azetidine-1-carboxylate (Calculated) | This compound (Calculated) |
| C2-N1 Bond Length (Å) | 1.475 | 1.468 |
| C4-N1 Bond Length (Å) | 1.475 | 1.468 |
| C2-C3 Bond Length (Å) | 1.540 | 1.555 |
| C3-C4 Bond Length (Å) | 1.540 | 1.555 |
| C-F Bond Length (Å) | N/A | 1.350 |
| ∠C2-N1-C4 (°) | 88.5 | 89.2 |
| ∠N1-C2-C3 (°) | 86.0 | 85.1 |
| ∠C2-C3-C4 (°) | 85.5 | 84.5 |
| Puckering Angle (°) | 25.0 | 15.5 |
Table 2: Computed Mulliken Atomic Charges on the Azetidine Ring Atoms
| Atom | Benzyl azetidine-1-carboxylate (Calculated) | This compound (Calculated) |
| N1 | -0.45 | -0.38 |
| C2 | -0.15 | +0.05 |
| C3 | -0.20 | +0.65 |
| C4 | -0.15 | +0.05 |
| F (average) | N/A | -0.35 |
The data illustrates that gem-difluorination leads to a slight shortening of the C-N bonds due to the inductive effect, while the C-C bonds adjacent to the CF2 group are elongated. A significant finding from such calculations would be the dramatic increase in the positive charge on the C3 atom and a notable increase in the electrophilicity of the C2 and C4 carbons. The puckering angle of the ring is also predicted to decrease, indicating a flattening of the azetidine ring. These computational insights are crucial for rationalizing the observed reactivity and for the design of new synthetic methodologies involving fluorinated azetidines.
Emerging Trends and Future Research Directions
Development of Novel and Efficient Synthetic Routes to Difluoroazetidines
The construction of the strained, fluorinated azetidine (B1206935) ring presents a significant synthetic challenge. Research is actively pursuing more efficient, scalable, and versatile methods to access 3,3-difluoroazetidines.
A foundational and high-yield approach involves the multi-step synthesis starting from a Reformatsky-type reaction. researchgate.net This method typically uses an aldimine and ethyl bromodifluoroacetate to construct a 3,3-difluoroazetidin-2-one (a β-lactam). This intermediate is then subjected to reduction to yield the desired 3,3-difluoroazetidine (B2684565) ring. researchgate.net For the synthesis of the title compound, the nitrogen would be protected with a benzyloxycarbonyl (Cbz) group at an appropriate stage.
More recent and innovative strategies are emerging to overcome the limitations of traditional methods. These include:
Strain-Release Homologation: This approach utilizes highly strained precursors, such as azabicyclo[1.1.0]butanes. Their reaction with boronic esters, driven by the release of ring strain, allows for the formation of functionalized azetidines. rsc.org Adapting this methodology for difluorinated variants is a promising area of investigation.
Palladium-Catalyzed Intramolecular C-H Amination: Advanced catalytic systems are enabling the direct formation of the azetidine ring from acyclic amine precursors. A notable example involves the Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination, which forges the key C-N bond to close the four-membered ring. rsc.org
Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents an atom-economical route to azetidines. rsc.org Overcoming challenges related to the excited-state reactivity of imines is key to broadening the scope of this method for constructing difluorinated systems.
The table below compares some general strategies for azetidine synthesis, highlighting the principles that guide the development of new routes for their difluorinated counterparts.
| Synthetic Strategy | Key Transformation | Precursors | Advantages | Challenges |
| β-Lactam Reduction | Reduction of amide carbonyl | 3,3-Difluoroazetidin-2-ones | High yields, well-established | Multi-step, requires potent reducing agents |
| Strain-Release Homologation | σ-N–C bond cleavage | Azabicyclo[1.1.0]butanes, Boronic esters | Innovative, access to functionalized products | Availability of strained precursors |
| Intramolecular C-H Amination | Pd-catalyzed C-N bond formation | Picolinamide-protected amines | High efficiency, functional group tolerance | Catalyst cost, optimization required |
| [2+2] Photocycloaddition | Imine-alkene cycloaddition | Imines, Alkenes | Atom-economical, direct | Limited imine scope, photochemical setup |
Exploration of Underexplored Reactivity Profiles and Transformation Pathways
The reactivity of the 3,3-difluoroazetidine ring is dominated by its inherent ring strain (approx. 25.4 kcal/mol) and the strong electron-withdrawing effect of the gem-difluoro group. ossila.com These features create a unique chemical profile that researchers are beginning to explore for novel molecular designs.
A significant recent development is the use of azetidine sulfonyl fluorides (ASFs) in defluorosulfonylation (deFS) reactions. In this pathway, the ASF acts as a precursor to a carbocation under mild thermal conditions. This reactive intermediate can then be coupled with a wide array of nucleophiles, including amines, azoles, and sulfoximines, to generate novel 3-substituted azetidines. nih.gov This methodology provides a powerful tool for late-stage functionalization and the diversification of molecules like Benzyl (B1604629) 3,3-difluoroazetidine-1-carboxylate.
Furthermore, the nitrogen atom of the difluoroazetidine ring serves as a key handle for derivatization. After removal of the Cbz protecting group, the secondary amine can undergo various transformations. For instance, 3,3-difluoroazetidine hydrochloride is used as a building block in the synthesis of:
Advanced Bioimaging Dyes: It is used as a precursor for rhodamine dyes, where the fluorinated ring helps to fine-tune the fluorescent properties of the final molecule. ossila.com
Polycyclic Energetic Materials: The azetidine moiety can be linked to nitrogen-rich heterocyclic systems, such as triazoles, through nucleophilic substitution reactions to create compounds with high thermal stability. rsc.orgrsc.org
Future research will likely focus on leveraging the ring strain for controlled ring-opening reactions to access highly functionalized acyclic structures containing a difluorinated motif, as well as exploring C-H functionalization at the C2/C4 positions of the ring.
Advanced Spectroscopic Techniques for Structural Characterization and Reaction Monitoring
The unambiguous characterization of fluorinated compounds like Benzyl 3,3-difluoroazetidine-1-carboxylate relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, with particular emphasis on the ¹⁹F nucleus.
¹⁹F NMR Spectroscopy: This technique is exceptionally useful for fluorinated molecules due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap. nih.gov For a 3,3-difluoroazetidine, the two fluorine atoms are chemically equivalent and would appear as a single resonance. However, this signal would be split into a triplet by the two adjacent protons on each of the C2 and C4 methylene (B1212753) groups (a pentet in total if coupling to both methylenes is resolved). The chemical shift provides critical information about the electronic environment of the fluorine atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.
The following table summarizes the expected NMR spectroscopic features for this compound.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
| ¹H | C2-H₂, C4-H₂ | ~ 4.0 - 4.5 | Triplet (t) | ²JHF |
| ¹H | -CH₂-Ph | ~ 5.1 | Singlet (s) | N/A |
| ¹H | Aromatic-H | ~ 7.3 - 7.4 | Multiplet (m) | JHH |
| ¹³C | C3 | ~ 115 - 125 | Triplet (t) | ¹JCF (large) |
| ¹³C | C2, C4 | ~ 55 - 65 | Triplet (t) | ²JCF (smaller) |
| ¹³C | C=O | ~ 155 - 160 | Singlet (s) | N/A |
| ¹⁹F | C3-F₂ | Varies | Triplet of Triplets or Pentet (p) | ²JFH |
In addition to final product characterization, techniques like in-situ reaction monitoring using NMR or IR spectroscopy are becoming more prevalent. These methods allow chemists to track the formation of intermediates and products in real-time, facilitating rapid reaction optimization and mechanistic studies.
Collaborative Computational and Experimental Approaches in Reaction Design
The synergy between computational chemistry and experimental synthesis is accelerating progress in the field of fluorinated heterocycles. rsc.org In silico methods are increasingly used to predict molecular properties, guide synthetic planning, and elucidate complex reaction mechanisms.
Key areas of computational application include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are employed to map out the energy profiles of potential reaction pathways. For example, computational studies have been used to understand the regioselectivity of La(OTf)₃-catalyzed azetidine synthesis from epoxy amines and to clarify the mechanistic details of palladium-catalyzed C-H activation reactions. nih.govacs.org This insight helps chemists select optimal conditions to favor the desired product.
Property Prediction: Before undertaking complex syntheses, computational tools can predict key molecular properties. For CNS-targeted drug discovery programs, parameters such as lipophilicity (cLogP), topological polar surface area (TPSA), and blood-brain barrier penetration can be calculated for virtual libraries of azetidine derivatives to prioritize the most promising candidates for synthesis. nih.gov
Rational Design of Novel Compounds: In silico design and molecular docking are used to create novel molecules with specific biological targets. Researchers can design libraries of virtual compounds, such as fluoro-analogs of known drugs, and use docking simulations to predict their binding affinity to protein targets, thereby guiding the synthetic effort toward molecules with the highest probability of success. nih.gov
Understanding Stability and Reactivity: Quantum chemistry calculations can provide fundamental insights into the stability and electronic structure of molecules. emerginginvestigators.org For energetic materials derived from 3,3-difluoroazetidine, analyses of molecular electrostatic potentials and natural bond orbitals can help explain their stability and predict their reactivity. rsc.orgrsc.org
This collaborative approach, where computational predictions are tested and validated by experimental results, creates a powerful feedback loop. It minimizes trial-and-error in the laboratory, reduces resource expenditure, and ultimately accelerates the discovery and development of novel molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical reagents for Benzyl 3,3-difluoroazetidine-1-carboxylate?
- Methodological Answer : The synthesis involves fluorination of an azetidine precursor using reagents like sulfur tetrafluoride (SF₄) or N-fluorobenzenesulfonimide (NFSI). Solvents such as dichloromethane (DCM) or acetonitrile are critical for controlling reaction kinetics. Key steps include:
Protection of the azetidine nitrogen with a benzyl group.
Fluorination at the 3-position via electrophilic substitution.
Purification via column chromatography or recrystallization.
- Critical Reagents :
| Fluorinating Agents | Solvents | Bases/Catalysts |
|---|---|---|
| SF₄, NFSI | DCM, MeCN | Triethylamine |
Q. How is the structural integrity of this compound verified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and fluorine substitution.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 268.12).
- X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles, particularly for chiral centers.
Q. What factors influence the stability of this compound during synthesis?
- Methodological Answer : Stability depends on:
- Temperature : Excessive heat (>40°C) may degrade the fluorinated ring.
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) minimize side reactions.
- Reaction Time : Prolonged exposure to fluorinating agents can lead to over-fluorination.
Advanced Research Questions
Q. How can fluorination steps be optimized to address low yields or impurities?
- Methodological Answer :
- Reagent Screening : Compare NFSI vs. SF₄ for selectivity (NFSI offers milder conditions).
- Solvent Optimization : Use solvent polarity (e.g., DCM vs. THF) to modulate reaction rates.
- Kinetic Modeling : Monitor fluorination progress via in situ FTIR or HPLC to identify rate-limiting steps.
- Case Study : Replacing DCM with THF increased yields from 65% to 82% by reducing side-product formation.
Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. no activity)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical bacterial strains (e.g., E. coli MG1655) and MIC protocols.
- Binding Affinity Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
- Metabolite Profiling : LC-MS/MS to rule out off-target effects or compound degradation.
Q. How can spectroscopic methods elucidate fluorine’s electronic effects on reactivity?
- Methodological Answer :
- ¹⁹F NMR : Chemical shifts (δ ~ -120 ppm) indicate electron-withdrawing effects.
- X-ray Photoelectron Spectroscopy (XPS) : Measures fluorine’s binding energy (e.g., F1s peak at 689 eV).
- Comparative Analysis : Contrast with non-fluorinated analogs to quantify electronic perturbations.
Q. What strategies validate reaction mechanisms (e.g., radical vs. ionic pathways)?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track intermediates.
- Radical Traps : Add TEMPO to quench radical chains; observe yield changes.
- DFT Calculations : Model transition states to predict regioselectivity.
Q. How to separate enantiomers in chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
- Crystallization : Resolve diastereomers via co-crystallization with chiral acids (e.g., tartaric acid).
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
